molecular formula C6H14N2O2 B13109239 1-(2-Hydroxyethyl)piperazine1-oxide

1-(2-Hydroxyethyl)piperazine1-oxide

Cat. No.: B13109239
M. Wt: 146.19 g/mol
InChI Key: SSXLTFUZCMQMKT-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)piperazine1-oxide is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperazine, featuring a hydroxyethyl group attached to the nitrogen atom. This compound is known for its use in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)piperazine1-oxide can be synthesized through the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)piperazine1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(2-Hydroxyethyl)piperazine1-oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly neuroleptic agents.

    Industry: The compound is employed in the production of corrosion inhibitors, surfactants, and synthetic fibers.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperazine1-oxide involves its ability to undergo nucleophilic substitution reactions, allowing it to participate in the formation of complex molecular structures. Its reactivity with a wide range of functional groups makes it useful in the development of diverse chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A basic structure similar to 1-(2-Hydroxyethyl)piperazine1-oxide but without the hydroxyethyl group.

    1,4-Diazacyclohexane: Another piperazine derivative with different functional groups.

Uniqueness

This compound is unique due to its hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This makes it particularly valuable in specific chemical and pharmaceutical applications.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(1-oxidopiperazin-1-ium-1-yl)ethanol

InChI

InChI=1S/C6H14N2O2/c9-6-5-8(10)3-1-7-2-4-8/h7,9H,1-6H2

InChI Key

SSXLTFUZCMQMKT-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1)(CCO)[O-]

Origin of Product

United States

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